molecular formula C14H19N3OS B12112773 4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol CAS No. 879612-68-7

4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12112773
CAS No.: 879612-68-7
M. Wt: 277.39 g/mol
InChI Key: WHXJBODLINNJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features an ethyl group, an isopropyl-phenoxymethyl group, and a thiol group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-isopropylphenol with ethyl bromoacetate to form an intermediate, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with carbon disulfide and potassium hydroxide to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. The thiol group can also interact with thiol-containing enzymes, leading to the inhibition of their activity. These interactions can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole-3-thiol: A simpler analog without the ethyl and isopropyl-phenoxymethyl groups.

    3-Mercapto-1,2,4-triazole: Another analog with a mercapto group but lacking the additional substituents.

    1,2,4-Triazole-3-carboxylate: A carboxylate analog with different functional groups.

Uniqueness

4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and isopropyl-phenoxymethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

879612-68-7

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

4-ethyl-3-[(2-propan-2-ylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H19N3OS/c1-4-17-13(15-16-14(17)19)9-18-12-8-6-5-7-11(12)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,19)

InChI Key

WHXJBODLINNJSJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC=CC=C2C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.